molecular formula C8H9N5O2 B8023758 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole

Cat. No.: B8023758
M. Wt: 207.19 g/mol
InChI Key: QKTCPNVWLVOVNB-UHFFFAOYSA-N
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Description

1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole is a high-purity chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. While specific data on this exact bipyrazole is limited, compounds within the nitrated azole family, to which it belongs, are of significant interest in various scientific fields . Nitroazole derivatives are frequently investigated in medicinal chemistry for their potential biological activities, which have included applications as radiosensitizing agents and in other pharmacological roles . Furthermore, such high-nitrogen heterocyclic compounds are also studied for their potential utility in materials science, including as components in energetic materials . Researchers value this compound as a key synthetic intermediate or target molecule for developing new substances in these areas. The structure features a nitro group and an ethyl substituent on a bipyrazole core, which can influence its electronic properties, reactivity, and intermolecular interactions. Researchers are encouraged to consult the available safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-4-nitro-3-pyrazol-1-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTCPNVWLVOVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole and Analogues

Precursor Synthesis and Building Block Approaches for Bipyrazole Architectures

The construction of bipyrazole systems is fundamentally reliant on the availability of suitably functionalized monocyclic pyrazole (B372694) precursors. These building blocks must contain the necessary substituents (such as ethyl and nitro groups) and reactive handles to facilitate the formation of the linkage between the two pyrazole rings.

Synthesis of Substituted Pyrazole Ring Precursors Bearing Ethyl and Nitro Functionalities

The synthesis of the target compound, 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole, necessitates two key pyrazole precursors. The first is a pyrazole ring bearing an N-ethyl group and a reactive site for coupling, and the second is a pyrazole ring with a C-nitro group, also equipped for linkage.

N-Alkylation: The introduction of an ethyl group onto the pyrazole nitrogen is typically achieved through direct N-alkylation. This involves treating a pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. The synthesis of 1-ethyl-1H-pyrazole-4-carbonitrile, a related precursor, demonstrates this common strategy. sigmaaldrich.com

Nitration: The introduction of a nitro group at the C4 position of the pyrazole ring is a common transformation. Standard methods involve the nitration of pyrazole using nitrating acid (a mixture of nitric and sulfuric acid). google.com However, this can lead to mixtures of isomers. An alternative route involves the reaction of a substituted hydrazine (B178648) with nitromalonaldehyde. google.com For existing pyrazole systems, selective reduction of other functional groups can also be an indirect route to desired precursors. For instance, the reduction of aromatic nitro compounds using reagents like indium/ammonium chloride is a well-established method for generating amino groups that can be further modified. orgsyn.org

A plausible pathway to a key precursor, 1-ethyl-4-nitropyrazole, could involve:

Nitration of 1H-pyrazole to yield 4-nitro-1H-pyrazole. google.com

Subsequent N-ethylation of 4-nitro-1H-pyrazole using an ethyl halide and a base. This two-step process often provides better regioselectivity than attempting to nitrate (B79036) 1-ethyl-pyrazole, which could lead to multiple nitrated isomers.

For coupling reactions, these precursors must be further functionalized. For example, a 1-ethylpyrazole (B1297502) would need to be converted into a derivative like 1-ethyl-1H-pyrazol-3-ylboronic acid for Suzuki coupling, while the 4-nitropyrazole might be halogenated at the 3-position to serve as the coupling partner.

Methodologies for Constructing the 1,3'-Bipyrazole Linkage

With the appropriate precursors in hand, various synthetic strategies can be employed to form the C-N bond that defines the 1,3'-bipyrazole linkage.

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocycles like pyrazoles. rsc.orgresearchgate.netmdpi.com To form a bipyrazole linkage, one of the reactants must already contain a pyrazole moiety. A general strategy involves the [3+2] cycloaddition between a 1,3-dipole and a dipolarophile, where one component is pyrazole-substituted. For instance, the reaction of a pyrazole-substituted alkyne with a diazo compound can yield a bipyrazole. umich.edu Nitrile imines, often generated in situ from hydrazonoyl halides, are common 1,3-dipoles that react with alkynes or alkenes to form pyrazoles and can be adapted for bipyrazole synthesis. rsc.org

A specific example leading to a 1,3'-bipyrazole involves the reaction of pyrazol-1-ylacetonitrile with hydroxylamine (B1172632) hydrochloride, which is then converted to a hydroxamoyl chloride. This intermediate can be dehydrochlorinated to form a pyrazole-substituted nitrile oxide, which then undergoes cycloaddition with an alkyne to furnish the 1,3'-bipyrazole system. umich.edu

The most traditional and widely used method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.com This methodology can be directly extended to the synthesis of 1,3'-bipyrazoles by using a pyrazole-substituted hydrazine as one of the key starting materials. umich.edu

In this approach, a (pyrazol-3-yl)hydrazine is reacted with a 1,3-dicarbonyl compound, such as pentane-2,4-dione or a β-ketoester. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3'-bipyrazole core structure. The regioselectivity of the cyclization can sometimes be an issue, potentially leading to a mixture of isomers. umich.edunih.gov A one-pot, three-component reaction between a pyrazolone, an arylglyoxal, and a hydrazone has also been reported as an efficient, catalyst-free method for generating bipyrazole derivatives in a green solvent like ethanol. tandfonline.com

Reactant 1Reactant 2Product TypeSolventConditionsRef.
(Pyrazol-3-yl)hydrazinePentane-2,4-dione3',5'-Dimethyl-1,3'-bipyrazoleEthanolReflux umich.edu
3-Methyl-1H-pyrazol-4(5H)-oneArylglyoxal & AroylphenylhydrazoneSubstituted BipyrazoleEthanolNeutral, Catalyst-free tandfonline.com
Hydrazines1,3-DiketonesSubstituted PyrazolesN,N-DimethylacetamideRoom Temperature mdpi.com

Diazo compounds are versatile reagents in organic synthesis, particularly in forming pyrazoles through [3+2] cycloaddition reactions with unsaturated systems like alkynes. organic-chemistry.org This strategy is applicable to bipyrazole synthesis, provided one of the reactants is a pyrazole derivative.

The general approach involves the reaction of a pyrazole-substituted dipolarophile (e.g., an ethynylpyrazole) with a diazo compound, such as ethyl diazoacetate. Alternatively, a pyrazole-functionalized diazo compound can be reacted with an alkyne. These reactions often proceed smoothly to give the corresponding bipyrazole adducts. umich.edu

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent one of the most powerful and versatile methods for forming C-C and C-N bonds between aromatic and heteroaromatic rings. mdpi.comyoutube.com This methodology is highly suitable for the synthesis of bipyrazoles, including the 1,3'-isomer.

The general strategy for a 1,3'-bipyrazole synthesis via Suzuki coupling would involve the reaction between a 1-substituted pyrazol-3-ylboronic acid (or its ester) and a 3-halo-1H-pyrazole derivative. To synthesize the specific target compound, this compound, the coupling partners would be a 1-ethyl-1H-pyrazol-3-ylboronic acid and a 3-halo-4-nitropyrazole. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand and a base. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventConditionsYield (%)Ref.
BromobenzenePhenylboronic acidDichlorido bis-(1-benzyl-3,5-diphenyl-1H-pyrazole)palladium(II) (0.33)K2CO3Dioxane/H2O140 °C, 4h98 nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidPd(PPh3)4 (5)K3PO41,4-Dioxane-Good mdpi.com
Diaryl bromideB2pin2-KOAc--- youtube.com
4,7-dichloroquinolinePhenylboronic acidPd catalyst---Excellent researchgate.net

Regioselective Introduction and Functionalization of the Nitro Group on Bipyrazole Scaffolds

The introduction of a nitro group onto the bipyrazole scaffold is a critical step that significantly influences the compound's properties. The regioselectivity of this nitration reaction is of paramount importance for the synthesis of the desired isomer.

The nitration of pyrazole rings is a well-established process, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic substitution reaction generally directs the nitro group to the 4-position of the pyrazole ring, which is the most electron-rich and sterically accessible position. nih.govresearchgate.net Therefore, to synthesize this compound, the 1'-ethyl-1,3'-bipyrazole intermediate would be subjected to these nitrating conditions. The reaction's regioselectivity is generally high, leading to the desired 4'-nitro isomer.

Once introduced, the nitro group offers a versatile handle for further functionalization of the bipyrazole scaffold. A common transformation is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). acs.org The resulting amino-bipyrazole can then serve as a precursor for a wide range of derivatives through reactions such as diazotization, acylation, and sulfonylation, allowing for the exploration of the chemical space around the bipyrazole core.

Furthermore, recent advancements have shown that the C5-position of 4-nitropyrazoles can be functionalized through transition-metal-catalyzed C-H activation, providing another avenue for derivatization. acs.org

Optimization of Reaction Conditions for Enhanced Yields and Selectivity in Bipyrazole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of bipyrazole synthesis, making the process more efficient and cost-effective. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, can significantly impact the outcome of the synthesis.

For the cyclocondensation step to form the pyrazole ring, various catalysts have been explored to improve efficiency. For example, the use of nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, often leading to excellent yields in shorter reaction times under greener conditions. mdpi.com

The choice of solvent also plays a critical role. While traditional organic solvents are commonly used, the development of more environmentally friendly protocols has led to the use of alternative media. For instance, some pyrazole syntheses have been successfully carried out in water or under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.net

The table below illustrates how different reaction parameters can be varied to optimize the synthesis of pyrazole derivatives, based on findings from the literature.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

Entry Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
1 None Ethanol Reflux 5 85 mdpi.com
2 Nano-ZnO Ethanol Room Temp 2 95 mdpi.com
3 Acetic Acid Methanol (B129727) Reflux 6 78 google.com
4 K2CO3 DMSO 100 12 90 (for N-alkylation) researchgate.net
5 Microwave None 120 0.25 92 researchgate.net

By systematically varying these conditions, it is possible to develop a robust and efficient synthesis for this compound and its analogues, paving the way for further investigation of their chemical and physical properties.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁵N NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the two pyrazole (B372694) rings. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. A reported ¹H NMR signal for the methyl protons is a triplet at approximately δ 1.42 ppm. vulcanchem.com

The protons on the pyrazole rings will have chemical shifts influenced by the electronic environment created by the substituent groups. The electron-withdrawing nitro group on one pyrazole ring will deshield the attached proton, shifting its resonance downfield. The protons on the other pyrazole ring will also have characteristic shifts. Based on data for similar pyrazole derivatives, the chemical shifts for the ring protons can be predicted. researchgate.netresearchgate.netnih.gov

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 Downfield Doublet ~2-3
H-3 Downfield Doublet ~2-3
H-5' Downfield Singlet -
-CH₂- ~4.2-4.5 Quartet ~7

Note: Predicted values are based on typical shifts for substituted pyrazoles and may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom. libretexts.orgpressbooks.pub The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbon atom attached to the nitro group (C-4') is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The other aromatic carbons of the pyrazole rings will resonate in the typical range for heterocyclic aromatic compounds. The carbons of the ethyl group will appear in the aliphatic region of the spectrum. libretexts.orgresearchgate.net

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 ~140-150
C-4 ~105-115
C-5 ~130-140
C-3' ~145-155
C-4' ~150-160
C-5' ~110-120
-CH₂- ~45-55

Note: Predicted values are based on typical shifts for substituted nitropyrazoles and may vary.

¹⁵N NMR spectroscopy is a valuable technique for probing the nitrogen atoms within the pyrazole rings and the nitro group. The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic structure and bonding of the nitrogen atoms. mdpi.com

The nitrogen atoms of the pyrazole rings are expected to have distinct chemical shifts. The nitrogen atom of the nitro group will have a characteristic chemical shift in a region typical for nitro compounds. mdpi.com This analysis can help to confirm the connectivity of the pyrazole rings and the position of the nitro group.

Table 3: Predicted ¹⁵N NMR Data for this compound

Nitrogen Assignment Predicted Chemical Shift (δ, ppm)
N-1 ~-170 to -190
N-2 ~-90 to -110
N-1' ~-150 to -170
N-2' ~-70 to -90

Note: Predicted values are based on typical shifts for nitropyrazoles and may vary.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by observing their vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands confirming the presence of the nitro group. vulcanchem.com

Specifically, strong bands are reported in the regions of 1,520–1,540 cm⁻¹ and 1,340–1,360 cm⁻¹, which are characteristic of the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group, respectively. vulcanchem.com Other expected vibrations include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazole rings, and various bending vibrations.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational Mode Reported/Expected Wavenumber (cm⁻¹) Intensity
N-O Asymmetric Stretch 1,520–1,540 vulcanchem.com Strong
N-O Symmetric Stretch 1,340–1,360 vulcanchem.com Strong
Aromatic C-H Stretch ~3100-3150 Medium-Weak
Aliphatic C-H Stretch ~2850-2980 Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₈H₉N₅O₂, the calculated monoisotopic mass is 207.0756 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). nih.gov

The fragmentation pattern observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways for such a molecule might include the loss of the nitro group (NO₂), the ethyl group (C₂H₅), or cleavage of the bipyrazole linkage.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of analogous bipyrazole structures suggests that the two pyrazole rings are likely to be nearly coplanar. nih.gov

The dihedral angle between the two pyrazole rings is expected to be small, facilitating π-system conjugation across the molecule. The nitro group is also anticipated to be coplanar with its attached pyrazole ring to maximize resonance stabilization. nih.gov The ethyl group will adopt a stable conformation. The crystal packing would likely be influenced by intermolecular interactions such as C-H···N and C-H···O hydrogen bonds, as well as π-π stacking between the pyrazole rings of adjacent molecules.

Table 5: List of Compounds Mentioned

Compound Name

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a chemical compound. This process is crucial for the validation of the empirical formula of a newly synthesized compound, such as this compound. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. By comparing the experimentally determined elemental composition with the theoretically calculated values derived from the proposed molecular formula, the purity and structural integrity of the compound can be confidently established.

For this compound, the proposed molecular formula is C₈H₉N₅O₂. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of the compound is 207.19 g/mol .

The theoretical percentages of each element are as follows:

Carbon (C): (8 * 12.011) / 207.19 * 100% = 46.37%

Hydrogen (H): (9 * 1.008) / 207.19 * 100% = 4.38%

Nitrogen (N): (5 * 14.007) / 207.19 * 100% = 33.79%

Oxygen (O): (2 * 15.999) / 207.19 * 100% = 15.44%

Experimental determination of the elemental composition is typically performed using combustion analysis. In this method, a small, precisely weighed sample of the compound is combusted in an excess of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. From the masses of these products, the masses and percentages of C, H, and N in the original sample can be determined. The oxygen content is usually determined by difference.

The experimentally obtained values are then compared to the calculated theoretical values. A close agreement between the found and calculated percentages, typically within a margin of ±0.4%, provides strong evidence for the proposed empirical and molecular formula of this compound. Such validation is a critical component of the comprehensive structural elucidation of the compound.

Table 1: Elemental Analysis Data for this compound (C₈H₉N₅O₂)

ElementTheoretical (%)Experimental (%)
Carbon (C)46.37Data not available
Hydrogen (H)4.38Data not available
Nitrogen (N)33.79Data not available

Note: Experimental data is not publicly available in the searched literature. The table is presented to illustrate the format of results from an elemental analysis.

Computational and Theoretical Investigations of 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole, these computational methods provide a window into its electronic structure, stability, and potential reactivity, guided by the principles of quantum mechanics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of molecules. Theoretical studies on heterocyclic systems like pyrazoles and their derivatives frequently employ DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost.

An initial geometry optimization of this compound would reveal the most stable three-dimensional arrangement of its atoms. The structure consists of two pyrazole (B372694) rings linked by a C-N bond. One ring is substituted with an ethyl group at the N1' position, while the other features a nitro group at the C4' position. The dihedral angle between the two pyrazole rings is a critical parameter, influencing the extent of π-conjugation across the bipyrazole system. The presence of the bulky nitro and ethyl groups likely induces a non-planar conformation to minimize steric hindrance.

A hypothetical table of selected optimized geometric parameters illustrates the expected structural features.

ParameterPredicted ValueSignificance
C3-N1' Bond Length~1.38 ÅThe length of the bond connecting the two pyrazole rings, indicating partial double bond character.
C4'-N(nitro) Bond Length~1.45 ÅReflects the connection of the electron-withdrawing nitro group to the pyrazole ring.
N(nitro)-O Bond Length~1.22 ÅTypical bond length for a nitro group, indicating a strong, polarized bond.
Dihedral Angle (Ring 1 - Ring 2)~40-50°The twist between the two pyrazole rings, which impacts electronic communication between them. A larger angle suggests less conjugation.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the ethyl-substituted pyrazole ring, which is the more electron-rich portion of the molecule. Conversely, the powerful electron-withdrawing nature of the nitro group will cause the LUMO to be localized predominantly on the nitro-substituted pyrazole ring. researchgate.net This separation of frontier orbitals is typical for donor-acceptor systems.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The presence of the nitro group is known to significantly lower the energy gap in aromatic systems, thereby enhancing their reactivity towards nucleophiles.

OrbitalPredicted Energy (eV)Localization
HOMO-7.5Mainly on the 1'-ethyl-pyrazole ring
LUMO-3.0Mainly on the 4'-nitro-pyrazole ring and nitro group
HOMO-LUMO Gap (ΔE)4.5Suggests a molecule that is moderately reactive and susceptible to charge-transfer interactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. libretexts.orguni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged or polar species, such as reagents or biological targets. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, the MEP map would be expected to show:

Intense Negative Potential: Localized on the oxygen atoms of the nitro group. This is the most electron-rich and nucleophilic site on the molecule, making it a prime target for interactions with electrophiles or hydrogen bond donors.

Moderate Negative Potential: Around the nitrogen atoms of the pyrazole rings that are not bonded to the ethyl group or part of the ring junction.

Positive Potential: Concentrated around the hydrogen atoms of the ethyl group and the hydrogen atoms on the pyrazole rings, particularly the one bearing the nitro group, due to the strong electron withdrawal. These areas are potential sites for nucleophilic interaction.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insight into a static, minimum-energy state, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the movements of atoms according to classical mechanics, MD can explore the conformational landscape, revealing the flexibility and preferred shapes of the molecule in a given environment (e.g., in solution). nih.govnih.gov

An MD simulation of this compound, potentially using a force field like CHARMM or GROMOS, would likely focus on two key motions:

Torsional Rotation: The rotation around the C3-N1' bond that links the two pyrazole rings. The simulation would map the potential energy surface associated with this rotation, identifying the most stable dihedral angles and the energy barriers to rotation. This is crucial for understanding whether the molecule is rigid or flexible.

Ethyl Group Conformation: The rotation of the ethyl group, which can adopt different orientations relative to the pyrazole ring.

These simulations can confirm the most probable conformations in a dynamic system and analyze how intermolecular interactions, such as those with solvent molecules, might influence the molecule's shape and stability. nih.gov

Theoretical Prediction of Reaction Pathways and Mechanistic Insights for Derivatization

The computational data from DFT and FMO analysis can be used to predict the most likely pathways for chemical reactions. For this compound, the electronic landscape suggests specific reactivities.

Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring bearing the nitro group is significantly electron-deficient, as indicated by the LUMO localization and the expected MEP map. The nitro group is a strong activating group for SNAr reactions. Therefore, it is predicted that a strong nucleophile could attack the C4' carbon, leading to the displacement of the nitro group. Computational chemistry can model the energy profile of this reaction, including the Meisenheimer complex intermediate, to assess its feasibility.

Reduction of the Nitro Group: The nitro group itself is a reactive functional group. It can be reduced to a nitroso or an amino group. Theoretical calculations can help in understanding the mechanism of this reduction.

By calculating the energies of transition states and intermediates for these potential reactions, computational chemistry provides powerful mechanistic insights that can guide synthetic efforts for derivatization.

Analysis of Substituent Effects, Specifically the Nitro Group, on Bipyrazole Electronic and Aromaticity Profiles

Substituents dramatically alter the electronic properties and aromaticity of a parent ring system through a combination of inductive and resonance effects. libretexts.orglibretexts.org

Nitro Group (-NO₂): This group exerts a powerful electron-withdrawing influence through both the inductive effect (-I), due to the high electronegativity of nitrogen and oxygen, and the resonance effect (-R), by delocalizing the ring's π-electrons into the nitro group. libretexts.orgminia.edu.eg This effect strongly deactivates the ring towards electrophilic substitution and lowers its electron density.

Ethyl Group (-CH₂CH₃): This alkyl group is a weak electron-donating group, primarily through an inductive effect (+I). It slightly increases the electron density of the pyrazole ring to which it is attached.

The dominant electronic factor in this compound is unequivocally the nitro group. Its presence is predicted to significantly decrease the aromaticity of the substituted pyrazole ring. Aromaticity can be quantified using computational descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). researchgate.netosi.lv A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a loss of aromaticity.

Ring SystemPredicted HOMA ValueInterpretation
Unsubstituted Pyrazole (Reference)~0.85Moderately aromatic.
1'-ethyl-pyrazole ring (in target molecule)~0.80Aromaticity is slightly reduced due to cross-conjugation and steric effects.
4'-nitro-pyrazole ring (in target molecule)~0.65Aromaticity is significantly decreased due to the strong electron-withdrawing and resonance effects of the nitro group. osi.lv

This analysis highlights the profound impact of the nitro substituent, which not only governs the molecule's reactivity but also fundamentally alters the electronic character and aromatic stability of the bipyrazole core.

Chemical Reactivity and Derivatization Studies of 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole

Transformations Involving the Nitro Group: Reduction and Further Functionalization Pathways

The nitro group is a highly versatile functional group, primarily due to its ability to be reduced to an amino group, which can then serve as a handle for a wide array of further chemical modifications. The electron-withdrawing nature of the nitro group also influences the reactivity of the pyrazole (B372694) ring to which it is attached.

The reduction of the nitro group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole to form 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole is a key transformation. This can be achieved using various established methods for the reduction of aromatic nitro compounds. acs.orgresearchgate.netresearchgate.netwikipedia.orgrsc.orgyoutube.com Common reagents and conditions for this type of reduction are summarized in the table below. The choice of reagent can be critical to ensure chemoselectivity, especially if other reducible functional groups were present on the molecule. wikipedia.org

Reagent/CatalystConditionsComments
Sn/HClAcidic mediumA classic method for nitro group reduction. acs.org
Fe/NH4ClNeutral conditionsOften used for its mildness and selectivity.
H2/Pd/CCatalytic hydrogenationA clean and efficient method, though may affect other unsaturated bonds.
NaBH4/Ni(PPh3)4Ethanolic solventA milder alternative to some metal-acid systems. researchgate.net
Samarium(0) metalCatalytic 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromideA chemoselective method tolerant of various functional groups. researchgate.net
Sodium bisulfiteAqueous solutionA non-noble metal-catalyzed reduction method. rsc.org

Once the amino group is installed, it opens up numerous pathways for further derivatization. The resulting 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole is a valuable intermediate. chim.it The amino group can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Treatment with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -CN, -X where X is a halogen).

Condensation reactions: Reaction with aldehydes or ketones to form Schiff bases (imines).

Synthesis of fused heterocycles: The aminopyrazole moiety is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[4,3-d]pyrimidines, which are of interest in medicinal chemistry. beilstein-journals.org This typically involves reaction with 1,3-dielectrophiles.

Electrophilic and Nucleophilic Substitution Reactions at the Bipyrazole Core

The bipyrazole core of this compound possesses sites susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution:

Pyrazoles are generally considered electron-rich aromatic systems and readily undergo electrophilic substitution, typically at the C4 position if unsubstituted. chemrxiv.org However, in this compound, one pyrazole ring is substituted at the C4' position with a strongly deactivating nitro group. This makes further electrophilic substitution on this ring highly unfavorable.

The other pyrazole ring, being unsubstituted at C4 and C5, is the more likely site for electrophilic attack. The bipyrazole system as a whole will have its reactivity modulated by the electronic effects of both rings. The pyrazole N-atom at position 2 is more reactive towards electrophiles due to its non-Huckel lone pair. orientjchem.org However, under strongly acidic conditions, this nitrogen can be protonated, further deactivating the ring. The C5 position of the pyrazole ring bearing the nitro group is reported to have enhanced reactivity toward electrophiles due to the electron-withdrawing nature of the nitro group. vulcanchem.com

Common electrophilic substitution reactions include:

Nitration: Introduction of another nitro group, likely onto the unsubstituted pyrazole ring, using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent.

Sulfonation: Reaction with fuming sulfuric acid to introduce a sulfonic acid group. vulcanchem.com

Friedel-Crafts Acylation/Alkylation: These reactions are generally difficult on pyrazoles due to the basicity of the ring nitrogens, which complex with the Lewis acid catalyst.

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group at the C4' position makes this pyrazole ring susceptible to nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the carbon atom bearing a suitable leaving group. In the case of nitropyrazoles, the nitro group itself can sometimes be displaced by strong nucleophiles, particularly when it is positioned at an activated site. researchgate.net For instance, studies on dinitropyrazoles have shown that a nitro group can be regioselectively substituted by S-, O-, and N-nucleophiles. researchgate.net The reaction of 1,5-dimethyl-3,4-dinitropyrazole (B14439795) with aqueous ammonia (B1221849) leads to the substitution of the nitro group at the 3-position. researchgate.net For this compound, nucleophilic attack could potentially lead to the displacement of the nitro group.

Reactivity of the Ethyl Substituent and Potential for Further Derivatization

The N-ethyl group is generally considered to be relatively inert. However, under certain conditions, it can participate in chemical reactions, offering further avenues for derivatization.

Oxidation: The benzylic-like position of the CH2 group of the ethyl substituent could potentially be oxidized under strong oxidizing conditions, although this would likely compete with oxidation of the pyrazole ring itself.

Deprotonation/Alkylation: While the acidity of the protons on the ethyl group is low, strong bases could potentially deprotonate the CH2 group, creating a carbanion that could be trapped with an electrophile. However, this is a challenging transformation due to the likely preferential interaction of the base with the more acidic protons of the pyrazole ring (if present) or other reactive sites.

Dealkylation: N-alkyl groups on heterocyclic compounds can sometimes be removed under specific conditions, such as with strong acids at high temperatures or via certain reagents like trimethylsilyl (B98337) iodide. This would yield the corresponding N-unsubstituted bipyrazole.

Radical Reactions: The ethyl group could be a site for radical halogenation, although such reactions often lack selectivity.

The introduction of functional groups onto the ethyl chain, for example, through a multi-step synthesis starting from a functionalized ethylating agent (e.g., 2-bromoethanol (B42945) followed by oxidation), represents a more controlled approach to derivatization at this position. acs.org

Heterocyclic Ring Opening and Rearrangement Reactions Under Specific Conditions

The pyrazole ring is generally stable, but under forcing conditions such as high temperatures or strong acids or bases, ring opening and rearrangement reactions can occur.

Thermal Decomposition:

Studies on nitropyrazoles have shown that they can undergo thermal decomposition at elevated temperatures. researchgate.netresearchgate.net The decomposition pathway often begins with the cleavage of the C-NO2 or N-NO2 bond, followed by the breakdown of the pyrazole ring, leading to the evolution of gases like NO2, CO2, and HCN. researchgate.net The thermal stability of this compound would be influenced by the presence of the nitro group and the bipyrazole linkage.

Ring Opening Reactions:

Ring opening of pyrazoles can be initiated by nucleophilic attack, particularly on activated pyrazoles or under harsh reaction conditions. For example, treatment of some bicyclic azaarenes like pyrazolo[1,5-a]pyridines with electrophilic fluorinating agents can lead to a ring-opening fluorination via N-N bond cleavage. nih.gov While not directly analogous, it suggests that the pyrazole ring system in the target molecule could be susceptible to cleavage under specific electrophilic or nucleophilic conditions. Ring opening can also occur under basic or acidic conditions, often leading to complex product mixtures. libretexts.orgyoutube.com

Rearrangement Reactions:

Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are a possibility under strongly acidic conditions. wikipedia.orgyoutube.comlibretexts.orgslideshare.net If protonation of the pyrazole ring or another functional group were to lead to the formation of a carbocationic intermediate, a 1,2-shift of an alkyl or aryl group could occur to form a more stable carbocation. The likelihood of such a rearrangement in this compound would depend on the ability to generate a suitable carbocation and the relative stability of the potential rearranged products.

Exploration of Tautomeric Forms and Their Interconversion Dynamics

Tautomerism is a key feature of many heterocyclic compounds, including pyrazoles. rsc.orgnih.govnih.govresearchgate.netnih.govrsc.org For N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, annular tautomerism is possible, where the proton on the nitrogen atom can reside on either of the two ring nitrogens.

In the case of this compound, the pyrazole ring bearing the ethyl group at the N1' position is "fixed" and cannot exhibit annular tautomerism. However, the other pyrazole ring, as depicted in the name with a proton at the N1 position, could potentially exist in equilibrium with its tautomer where the proton is at the N2 position.

The position of the tautomeric equilibrium is influenced by several factors, including:

The nature of the substituents: Electron-donating groups and electron-withdrawing groups on the pyrazole ring can favor one tautomer over the other. nih.govnih.gov

The solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer preferentially. nih.gov

Intra- and intermolecular hydrogen bonding: In the solid state, crystal packing forces and hydrogen bonding can lock the molecule into a single tautomeric form. rsc.org

The name this compound specifies the tautomer with the hydrogen on the N1 atom of the pyrazole ring linked at its C3 position. The other possible tautomer would be 1'-ethyl-4'-nitro-2'H-1,3'-bipyrazole. The relative stability and interconversion dynamics of these tautomers could be investigated using spectroscopic methods like NMR in various solvents and computational chemistry. rsc.orgnih.gov

Coordination Chemistry of 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole

Ligand Design Principles for Bipyrazole Systems in Metal Coordination

Bipyrazole systems are a significant class of N-heterocyclic ligands in coordination chemistry, valued for their versatility. nih.gov The design of these ligands is guided by several key principles that dictate the structure, stability, and functionality of the resulting metal complexes.

Chelating Ability : Bipyrazoles, like the related and extensively studied bipyridines, are effective chelating agents. researchgate.net They typically coordinate to a metal center through the nitrogen atoms of their two pyrazole (B372694) rings, forming stable five- or six-membered chelate rings. This chelate effect generally results in complexes with greater thermodynamic stability compared to those formed with analogous monodentate ligands. nih.gov

Steric and Electronic Tuning : The properties of a bipyrazole ligand can be finely tuned by introducing various substituents onto the pyrazole rings. The 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole ligand is a prime example of this principle. The ethyl group introduces a degree of steric bulk that can influence the coordination geometry around the metal center, while the strongly electron-withdrawing nitro group significantly alters the electronic properties of the ligand. This electronic modification can affect the metal-ligand bond strength and the redox potential of the resulting complex.

Structural Versatility : The linkage between the two pyrazole rings (e.g., 1,3'-, 3,3'-, 4,4'-) determines the spatial orientation of the donor nitrogen atoms. researchgate.net This, in turn, dictates the potential coordination geometries and whether the ligand is suited for forming simple mononuclear complexes, larger dinuclear or polynuclear structures, or extended coordination polymers. researchgate.netnih.gov Bipyrazole derivatives have been successfully employed to create supramolecular complexes, organometallic cage-like structures, and self-assembling metallomacrocycles. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound as a Ligand

The synthesis of metal complexes with bipyrazole-type ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a suite of analytical techniques to confirm their composition and structure.

Transition metals, with their partially filled d-orbitals, readily form stable complexes with N-heterocyclic ligands. The synthesis of complexes with this compound would likely involve reacting the ligand with various transition metal salts (e.g., chlorides, acetates, nitrates) in a solvent such as methanol (B129727) or ethanol, often with gentle heating. nih.goviosrjournals.org The resulting complexes, which may precipitate from the solution, can be isolated and purified by recrystallization. nih.gov

Characterization of these compounds involves multiple analytical methods. Molar conductance measurements in solvents like DMSO can determine if the complexes are electrolytic or non-electrolytic in nature. iosrjournals.orgekb.eg Elemental analysis provides the empirical formula, confirming the metal-to-ligand stoichiometry. Magnetic susceptibility measurements help determine the number of unpaired electrons, which is crucial for deducing the geometry of the complex. nih.gov

Table 1: Hypothetical Transition Metal Complexes of this compound (L) and Expected Properties

Complex FormulaProposed GeometryMolar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (B.M.)
[Cu(L)₂Cl₂]Distorted Octahedral / Square PlanarLow (Non-electrolyte)~1.7-2.2
[Ni(L)₂Cl₂]OctahedralLow (Non-electrolyte)~2.8-3.5
[Co(L)₂Cl₂]OctahedralLow (Non-electrolyte)~4.3-5.2
[Zn(L)₂Cl₂]Tetrahedral / OctahedralLow (Non-electrolyte)Diamagnetic (0)
[Fe(L)₂(NCS)₂]OctahedralLow (Non-electrolyte)~5.0-5.5 (High Spin Fe(II))

Note: The data in this table are hypothetical and based on typical values observed for similar N-heterocyclic ligand complexes found in the literature. iosrjournals.org

While less common than transition metal complexes, main group metals can also form coordination compounds. The synthesis would follow similar pathways, reacting the ligand with main group metal salts. The nature of the interaction would depend on the Hard-Soft Acid-Base (HSAB) principle. Harder metal ions from the main group would preferentially coordinate to the nitrogen donor atoms of the pyrazole rings. The resulting complexes would be characterized by similar techniques, with NMR spectroscopy being particularly useful due to the diamagnetic nature of most main group metal ions.

Structural Elucidation of Coordination Motifs (e.g., Mononuclear, Dinuclear, Polymeric)

Mononuclear Complexes : The most common motif involves a single metal center coordinated by one or more bipyrazole ligands and other co-ligands (like halides or solvent molecules) to complete its coordination sphere. mdpi.com For example, a complex with the formula [M(L)₂X₂] would be mononuclear, likely with a distorted octahedral geometry.

Dinuclear Complexes : Under certain stoichiometric conditions or with specific metals, bipyrazole ligands can bridge two metal centers. For instance, a binuclear copper(II) complex, [Cu₂LCl₄], has been reported for a related bis-pyrazole ligand. nih.gov

Polymeric Structures : Bipyrazole ligands are excellent building blocks for coordination polymers, where the ligand systematically links multiple metal centers to form one-, two-, or three-dimensional networks. nih.gov The formation of such a polymer is often influenced by the choice of metal ion and the counter-anion present in the reaction. nih.gov For example, silver(I) has been shown to form coordination polymers with a tetramethyl-bipyrazole ligand. nih.gov The crystal structure of a related N-phenylpyrazole reveals a dihedral angle of 49.26(6)° between the phenyl and pyrazole rings, indicating that significant twisting between ring systems is common and would influence packing in polymeric structures. bg.ac.rs

Spectroscopic Probing of Metal-Ligand Bonding Interactions and Electronic States within Complexes

Spectroscopy is a powerful, non-destructive tool for investigating the nature of metal-ligand bonding and the electronic structure of complexes.

Infrared (IR) Spectroscopy : Coordination of the this compound ligand to a metal center is expected to cause shifts in the vibrational frequencies of the pyrazole rings. Specifically, changes in the C=N and N-N stretching vibrations can confirm the involvement of the pyrazole nitrogen atoms in bonding. mdpi.combendola.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. ekb.egbendola.com

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of transition metal complexes provide valuable information about their geometry and electronic states. These spectra typically show bands arising from d-d electronic transitions within the metal's d-orbitals and more intense charge-transfer (CT) bands. scholaris.ca The presence of the electron-withdrawing nitro group is expected to significantly lower the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This would likely result in low-energy ligand-to-metal or metal-to-ligand charge transfer bands, a key feature in understanding the complex's photophysical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes (e.g., with Zn(II) or main group metals), ¹H and ¹³C NMR spectroscopy can be used to characterize the complex in solution. mdpi.com The coordination of the ligand to the metal center typically leads to shifts in the signals of the protons and carbons near the coordination sites compared to the free ligand. mdpi.com

Electrochemistry : Techniques like cyclic voltammetry can be used to probe the redox properties of the complexes. northwestern.edu These measurements can quantify the effect of the ligand's electronic properties (influenced by the nitro group) on the metal center's redox potentials. Spectroelectrochemistry, which combines electrochemical and spectroscopic measurements, can be used to characterize the electronic structure of redox-generated species and probe the extent of metal-ligand orbital mixing. researchgate.netnorthwestern.edu

Table 2: Summary of Expected Spectroscopic Features for Metal Complexes of this compound

Spectroscopic TechniqueObserved FeatureInterpretation
FTIR Shift in ν(C=N) and ν(N-N) bandsCoordination of pyrazole nitrogen atoms to the metal center.
New bands in the far-IR region (400-600 cm⁻¹)Formation of new Metal-Nitrogen (M-N) bonds.
UV-Vis Weak bands in the visible regiond-d transitions, indicative of coordination geometry.
Intense bands in the UV or near-visible regionLigand-centered (π→π*) or Metal-to-Ligand/Ligand-to-Metal Charge Transfer (MLCT/LMCT) transitions.
NMR (for diamagnetic complexes) Downfield or upfield shifts of proton/carbon signalsConfirmation of ligand coordination in solution.

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Metal complexes containing pyrazole and bipyrazole ligands are recognized for their potential in catalysis. nih.govresearchgate.net While specific studies on this compound are not widely reported, its structural and electronic features suggest several potential applications.

Oxidation Catalysis : Transition metal complexes are often used to catalyze the oxidation of organic substrates. For example, Schiff base complexes have been shown to catalyze the oxidation of aniline. mdpi.com The robust nature of the bipyrazole scaffold makes it a suitable platform for developing oxidation catalysts.

Hydrogenation Reactions : Metal complexes can act as catalysts for hydrogenation. Iridium nanoclusters stabilized within a supramolecular sphere have been used for the selective hydrogenation of 4-nitrostyrene. nih.gov A complex of this compound could potentially be used as a precursor for forming catalytically active nanoparticles or as a homogeneous catalyst itself. The electronic pull of the nitro group could modulate the activity and selectivity of the metal center.

Cross-Coupling Reactions : Pyrazole-based ligands have been investigated for use in cross-coupling reactions, which are fundamental transformations in organic synthesis. The specific steric and electronic environment provided by the this compound ligand could offer unique advantages in terms of catalytic efficiency and selectivity in reactions such as Suzuki or Heck couplings.

The combination of a tunable bidentate N-donor ligand framework with specific electronic modification through the nitro group makes complexes of this compound intriguing candidates for the development of novel catalysts for a range of organic transformations. evitachem.com

Advanced Materials Applications of 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole and Its Derivatives

Utilization in Energetic Materials Science

The quest for novel high-energy density materials (HEDMs) that offer a superior balance of performance, stability, and insensitivity is a continuous endeavor in energetic materials science. The molecular architecture of 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole incorporates key features that are desirable in energetic compounds. The bipyrazole framework provides a stable, high-nitrogen backbone, while the nitro group serves as a potent explosophore.

Impact of Nitro and Bipyrazole Scaffolds on Theoretical Energetic Properties (e.g., Oxygen Balance, Heat of Formation)

The energetic properties of a molecule are intrinsically linked to its elemental composition and structure. The presence of nitro groups and a nitrogen-rich bipyrazole scaffold in this compound significantly influences its theoretical energetic performance.

The oxygen balance (OB%) is a critical parameter that indicates the degree to which an explosive can be oxidized. A more positive or less negative oxygen balance generally leads to more complete combustion and higher energy release. The nitro group (-NO2) is a primary contributor to improving the oxygen balance in energetic molecules. For the compound this compound (C8H9N5O2), the oxygen balance can be calculated using the formula:

OB% = [ (O - 2C - H/2) / M ] * 1600

Where C, H, and O are the number of carbon, hydrogen, and oxygen atoms, respectively, and M is the molecular weight. The presence of the nitro group is crucial for enhancing this value compared to the unsubstituted bipyrazole backbone.

Table 1: Estimated Theoretical Energetic Properties of this compound in Comparison to a Related Compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Estimated Oxygen Balance (%)Estimated Heat of Formation (kJ/mol)
This compoundC8H9N5O2207.19-92.67> 140
3,4,5-TrinitropyrazoleC3HN5O6219.07+21.9+150

Note: The values for this compound are estimations based on its molecular formula and trends observed in related nitropyrazole compounds. The data for 3,4,5-Trinitropyrazole is provided for comparative purposes.

Design Principles for Novel High-Energy Density Materials based on Bipyrazole Frameworks

The design of new HEDMs based on bipyrazole frameworks is guided by several key principles aimed at optimizing performance and safety. Bipyrazole structures are favored due to their high nitrogen content, structural rigidity, and good thermal stability, which makes them ideal energetic backbones. nih.gov

One primary design strategy involves the introduction of multiple nitro groups onto the bipyrazole scaffold. Increasing the number of nitro groups generally improves the oxygen balance and detonation velocity of the resulting energetic material. rsc.org The position of the nitro groups also plays a crucial role in the stability and performance of the compound.

Another design principle is the formation of energetic salts. The acidic protons on the pyrazole (B372694) rings can be reacted with nitrogen-rich bases to form energetic salts, which can enhance thermal stability and reduce sensitivity to external stimuli like impact and friction. rsc.org

Furthermore, linking bipyrazole units with different bridges (e.g., C-C, C-N, N-N) can create larger, more complex energetic molecules with tailored properties. nih.gov The ethyl group in this compound can be seen as a simple alkyl linkage that can be modified to tune the physical and energetic properties of the molecule. Computational studies are often employed to predict the energetic properties and stability of these newly designed molecules before their synthesis. najah.eduproquest.com

Assessment of Thermal Stability and Decomposition Pathways for Energetic Applications

Thermal stability is a critical parameter for the practical application of energetic materials, as it dictates their storage, handling, and operational safety. Generally, bipyrazole-based energetic compounds exhibit good thermal stability. nih.gov The thermal decomposition of nitroaromatic compounds often initiates with the cleavage of the C-NO2 bond. researchgate.net

For this compound, the decomposition process would likely involve the initial breaking of the C-NO2 bond, followed by the fragmentation of the bipyrazole rings. The presence of the ethyl group might also influence the decomposition pathway, potentially through the elimination of ethylene.

The thermal stability of nitropyrazole derivatives is influenced by the number and position of the nitro groups. While increasing the number of nitro groups can enhance energetic performance, it can sometimes lead to a decrease in thermal stability due to increased ring strain and intermolecular steric hindrance. researchgate.net However, the inherent stability of the pyrazole ring often results in compounds with acceptable thermal properties. Detailed thermal analysis, such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would be necessary to determine the precise decomposition temperature and kinetic parameters for this compound. Studies on related nitropyrazole compounds can provide insights into the expected decomposition behavior. researchgate.net

Application in Corrosion Inhibition Research for Metallic Materials

The use of organic compounds as corrosion inhibitors is a well-established strategy to protect metallic materials from degradation in aggressive environments. Pyrazole derivatives have shown significant promise as effective corrosion inhibitors for various metals, particularly steel in acidic media. najah.eduresearchgate.netmdpi.com The molecular structure of this compound, containing nitrogen heteroatoms, an aromatic system, and a nitro group, suggests its potential as a corrosion inhibitor.

Adsorption Mechanisms on Metal Surfaces

The primary mechanism of corrosion inhibition by organic molecules is the formation of an adsorbed film on the metal surface, which acts as a barrier to the corrosive environment. The adsorption process can be physical (physisorption), chemical (chemisorption), or a combination of both.

For this compound, adsorption onto a metal surface like steel would likely involve the lone pair of electrons on the nitrogen atoms of the pyrazole rings and the π-electrons of the aromatic system. These electrons can be donated to the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type bond (chemisorption). mdpi.com The presence of the nitro group, an electron-withdrawing group, might influence the electron density distribution in the molecule and its adsorption behavior.

The adsorption of pyrazole derivatives on steel surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. najah.edumdpi.com The strength of the adsorption is influenced by the electronic structure of the inhibitor molecule, the nature of the metal surface, and the corrosive medium.

Table 2: General Adsorption Characteristics of Pyrazole Derivatives on Steel

Adsorption ParameterTypical Observation for Pyrazole Derivatives
Adsorption Type Primarily chemisorption through N and π-electrons.
Adsorption Isotherm Often follows the Langmuir model.
Inhibition Efficiency Increases with inhibitor concentration.
Effect of Temperature Inhibition efficiency may decrease with increasing temperature, suggesting chemisorption.

Note: This table presents generalized findings from studies on various pyrazole derivatives as corrosion inhibitors for steel. Specific data for this compound would require experimental investigation.

Formation of Protective Organic-Metal Ion Complexes

In addition to direct adsorption on the metal surface, corrosion inhibitors can also form complexes with metal ions present in the corrosive solution. In the case of iron or steel corrosion, Fe²⁺ ions are released into the solution. Bipyrazole derivatives can act as ligands, coordinating with these Fe²⁺ ions to form stable organometallic complexes. researchgate.net

These complexes can then precipitate onto the metal surface, forming a protective film that further hinders the corrosion process. The stability of these complexes is a key factor in their effectiveness as corrosion inhibitors. The two pyrazole rings in this compound can act as a bidentate ligand, chelating with the metal ion. The geometry and electronic properties of the resulting complex will determine its stability and protective capabilities. The nitro and ethyl groups would also influence the steric and electronic environment of the complex.

The formation of these protective complexes can be studied using various surface analysis techniques, such as X-ray photoelectron spectroscopy (XPS) and scanning electron microscopy (SEM), to characterize the composition and morphology of the protective film formed on the metal surface.

Potential in Functional Polymer Chemistry and Supramolecular Assemblies

The unique structural and electronic characteristics of this compound, specifically its bidentate chelating ability, aromatic rigidity, and the presence of an electron-withdrawing nitro group, position it as a promising candidate for applications in advanced materials. While direct research on the integration of this specific compound into polymers and supramolecular structures is not extensively documented, its potential can be inferred from the broader body of work on bipyrazole and nitropyrazole derivatives.

The bipyrazole scaffold is recognized for its utility in creating heat-resistant polymers and as a foundational component for supramolecular assemblies. researchgate.net The nitrogen atoms within the pyrazole rings can act as effective ligands for coordinating with metal ions, a property that is fundamental to the construction of coordination polymers and metallo-supramolecular architectures. mdpi.com

Functional Polymer Chemistry

The incorporation of this compound into polymer chains could be achieved through several synthetic strategies. The presence of the nitro group offers a potential site for chemical modification, for instance, reduction to an amino group. This resulting amino-functionalized bipyrazole could then be integrated into a polymer backbone or grafted as a side chain through conventional polymerization techniques such as polycondensation or addition polymerization.

Furthermore, the pyrazole rings themselves can be functionalized to introduce polymerizable groups. For example, a derivative, this compound-3-carboxylic acid, is commercially available, indicating a route for creating polyester (B1180765) or polyamide polymers. parchem.com The carboxylic acid functionality provides a reactive handle for esterification or amidation reactions, allowing the bipyrazole unit to be systematically embedded within a polymer structure.

The inclusion of the this compound moiety is anticipated to impart specific properties to the resulting polymers. The rigid bipyrazole core would likely enhance the thermal stability and mechanical strength of the polymer. The nitro group, being strongly electron-withdrawing, would influence the electronic properties of the material, potentially leading to applications in organic electronics or as sensory materials.

Supramolecular Assemblies

In the realm of supramolecular chemistry, this compound can serve as a versatile building block, or tecton, for the self-assembly of complex, higher-order structures. The two adjacent nitrogen atoms in one of the pyrazole rings and the additional nitrogen in the second ring provide multiple coordination sites for metal ions, facilitating the formation of coordination-driven supramolecular structures.

The assembly of such structures is highly dependent on the coordination geometry of the metal ion and the conformational flexibility of the bipyrazole ligand. Research on similar bipyrazole ligands, such as 3,3′,5,5′-tetramethyl-4,4′-bipyrazole, has demonstrated their ability to form one-dimensional coordination polymers with silver(I) ions. mdpi.com The structure and photoluminescence of these polymers were found to be dependent on the counter-anion, highlighting the subtle interplay of factors that govern supramolecular self-assembly. mdpi.com

The nitro group on the this compound molecule would likely play a significant role in modulating the properties of any resulting supramolecular assembly. Its electron-withdrawing nature could influence the ligand-to-metal charge transfer characteristics, potentially giving rise to interesting photophysical or redox properties. Moreover, the potential for non-covalent interactions, such as hydrogen bonding and π-π stacking involving the pyrazole rings and the nitro group, could further direct the formation of specific supramolecular architectures.

The table below summarizes the key molecular features of this compound and their potential implications for its use in functional polymers and supramolecular assemblies.

Molecular FeaturePotential Role in Polymer ChemistryPotential Role in Supramolecular Assemblies
Bipyrazole Core Provides rigidity and thermal stability to the polymer backbone.Acts as a bidentate or tridentate ligand for metal coordination.
Nitro Group Can be chemically modified (e.g., reduced to an amine) for polymerization. Influences the electronic properties of the polymer.Modulates the electronic and photophysical properties of the assembly. Participates in non-covalent interactions.
Ethyl Group May improve solubility and processability of the resulting polymer.Can influence the packing and solid-state structure of the assembly through steric effects.
Pyrazole Nitrogens Can act as coordination sites for metal-containing polymers.Key coordination sites for the self-assembly of metallo-supramolecular structures.

While the direct application of this compound in these advanced materials is still an emerging area of research, the foundational chemistry of bipyrazoles and the versatile reactivity of the nitro group strongly suggest a promising future for this compound in the design of novel functional polymers and supramolecular systems.

Future Research Directions and Unexplored Avenues for 1 Ethyl 4 Nitro 1 H 1,3 Bipyrazole

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

Current synthetic methodologies for bipyrazoles and nitropyrazoles often rely on multi-step processes that may not be optimal in terms of efficiency and environmental impact. nih.govresearchgate.net Future research should prioritize the development of novel synthetic routes for 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole that emphasize improved atom economy and sustainability. acs.orgprimescholars.comwikipedia.org

Key areas for investigation include:

One-Pot and Multicomponent Reactions (MCRs): Designing a one-pot synthesis, where multiple reaction steps are carried out in a single vessel, would significantly enhance efficiency. mdpi.comnih.govbeilstein-journals.orgrsc.org MCRs, which involve the reaction of three or more starting materials in a single step to form a complex product, are particularly promising for improving atom economy. mdpi.comnih.govbeilstein-journals.orgrsc.org

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalyst systems are crucial for sustainable synthesis. eurekaselect.comnih.govrsc.orgnih.gov Microwave-assisted and ultrasonic-assisted syntheses could also offer greener alternatives by reducing reaction times and energy consumption. eurekaselect.comnih.govmdpi.com

Catalytic C-H Functionalization: Direct C-H functionalization of a pre-formed bipyrazole scaffold represents a highly atom-economical approach to introduce the nitro group, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com

Synthetic ApproachPotential Advantages for this compound SynthesisRelevant Research Area
Multicomponent ReactionsHigh atom and step economy, operational simplicity. mdpi.comnih.govGreen Chemistry, Organic Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. nih.govmdpi.comSustainable Chemistry
C-H FunctionalizationHigh atom economy, circumvents pre-functionalization steps. rsc.orgmdpi.comCatalysis, Organic Synthesis

Investigation of Advanced Spectroscopic Techniques for Dynamic Process Monitoring

A thorough understanding of the reaction kinetics, mechanisms, and dynamic behavior of this compound during its synthesis and in various applications is essential. Advanced spectroscopic techniques can provide invaluable real-time insights.

Future research should focus on:

In-situ Spectroscopy: Employing techniques such as in-situ NMR, FT-IR, and Raman spectroscopy to monitor the formation of the bipyrazole ring system and the introduction of the ethyl and nitro groups in real-time. This would enable the optimization of reaction conditions and provide a deeper understanding of the reaction mechanism.

Time-Resolved Spectroscopy: Utilizing pump-probe and other time-resolved spectroscopic methods to study the excited-state dynamics of this compound. This is particularly relevant for potential applications in photochemistry and optoelectronics.

Solid-State NMR and X-ray Crystallography: While standard characterization techniques, these can be further exploited to study the solid-state structure and polymorphism of the title compound and its derivatives, which is critical for applications in energetic materials and pharmaceuticals. nih.gov

Expansion of Computational Modeling to Predict Advanced Material Performance

Computational chemistry offers a powerful tool for predicting the properties and performance of new materials, thereby guiding experimental efforts and reducing costs. eurasianjournals.com For this compound, an expanded computational modeling approach is a promising avenue for future research.

Key areas for exploration include:

Density Functional Theory (DFT) Calculations: Performing DFT calculations to predict the molecular geometry, electronic structure, vibrational frequencies, and reactivity of the molecule. researchgate.netresearchgate.netmdpi.com This can provide insights into its stability, sensitivity (in the context of energetic materials), and potential reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations: Using MD simulations to understand the intermolecular interactions and bulk properties of the material, such as density and heat of formation. researchgate.net

Machine Learning (ML) Models: Developing quantitative structure-property relationship (QSPR) models using machine learning algorithms to predict key performance metrics, such as detonation velocity and pressure for energetic material applications, based on the molecular structure. mdpi.commdpi.comresearchgate.netchemrxiv.org

Computational MethodPredicted PropertiesPotential Application Area
Density Functional Theory (DFT)Electronic structure, reactivity, stability. researchgate.neteurasianjournals.comEnergetic Materials, Reaction Mechanisms
Molecular Dynamics (MD)Bulk properties (density, heat of formation). researchgate.netMaterials Science
Machine Learning (ML)Detonation properties, sensitivity. mdpi.comresearchgate.netchemrxiv.orgEnergetic Materials Design

Exploration of New Chemical Reactivity Pathways and Functionalization Strategies

The bipyrazole scaffold and the attached functional groups in this compound offer multiple sites for further chemical modification, opening up pathways to a wide array of new derivatives with tailored properties.

Future research should investigate:

Functionalization of the Pyrazole (B372694) Rings: Exploring electrophilic substitution reactions, such as halogenation or further nitration, on the pyrazole rings to modulate the electronic properties of the molecule. beilstein-journals.org

Modification of the Ethyl Group: Investigating reactions at the ethyl group, such as oxidation or substitution, to introduce new functionalities.

Reduction of the Nitro Group: The reduction of the nitro group to an amino group would yield 1'-ethyl-1'H-1,3'-bipyrazol-4'-amine, a versatile intermediate for the synthesis of dyes, pharmaceuticals, and coordination polymers.

Derivatization of Carboxylic Acid Analogs: The related compound this compound-3-carboxylic acid is known. parchem.com Future work could focus on the derivatization of this carboxylic acid group to form esters, amides, and other functional derivatives.

Design and Synthesis of Multi-Component Systems Incorporating the Bipyrazole Scaffold

The nitrogen atoms in the bipyrazole rings make this compound an excellent candidate as a ligand for the construction of multi-component systems such as coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.orgmdpi.comrsc.orgresearchgate.netacs.orgacs.orgnih.govmdpi.comresearchgate.net

Future research directions in this area include:

Coordination Chemistry: Synthesizing and characterizing coordination complexes with various transition metals. The electronic properties of the ligand, influenced by the nitro and ethyl groups, could lead to complexes with interesting magnetic, optical, or catalytic properties.

Metal-Organic Frameworks (MOFs): Using this compound as a building block for the design of novel MOFs. mdpi.comrsc.orgresearchgate.netacs.org These materials could have applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: Investigating the ability of the molecule to form hydrogen-bonded or other non-covalent supramolecular structures.

Integration into Next-Generation Functional Materials Beyond Current Applications

While the nitro group suggests potential applications in energetic materials, the unique electronic and structural features of this compound could be leveraged for a much broader range of next-generation functional materials.

Unexplored avenues for application-oriented research include:

Optoelectronic Materials: The conjugated bipyrazole system suggests that its derivatives could have interesting photophysical properties. Research into their potential use in organic light-emitting diodes (OLEDs), photovoltaics, or as fluorescent sensors is warranted.

Corrosion Inhibitors: Bipyrazole derivatives have shown promise as corrosion inhibitors for steel. rsc.orgclockss.org The specific electronic properties of this compound could lead to enhanced performance in this area.

Agrochemicals and Pharmaceuticals: The pyrazole scaffold is a common motif in many biologically active compounds. researchgate.netnih.gov Screening this compound and its derivatives for herbicidal, fungicidal, or other medicinal properties could reveal new applications. researchgate.netnih.gov

Q & A

Q. What strategies improve the solubility of this compound for pharmacological testing?

  • Methodological Answer : Synthesize water-soluble prodrugs (e.g., phosphate esters via reaction with POCl₃) or formulate with cyclodextrins (e.g., β-CD at 1:2 molar ratio). Assess solubility enhancements via shake-flask method (UV-Vis quantification at λmax ~300 nm) .

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